Cas no 193629-30-0 (tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate)

Tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the construction of piperidine-based scaffolds. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for multi-step synthetic routes. The 3-bromopropyl side chain provides a reactive handle for further functionalization, enabling nucleophilic substitution or cross-coupling reactions. This compound is commonly employed in pharmaceutical and agrochemical research for the development of bioactive molecules. Its well-defined reactivity and compatibility with diverse reaction conditions make it a practical choice for medicinal chemistry applications. Proper handling is advised due to the bromoalkyl moiety’s potential lachrymatory effects.
tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate structure
193629-30-0 structure
Product Name:tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
CAS No:193629-30-0
MF:C13H24BrNO2
MW:306.239163398743
CID:842323
PubChem ID:18515798
Update Time:2025-06-28

tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
    • tert-Butyl 3-(3-bromopropyl)-piperidine-1-carboxylate
    • (3'S) 3-[1-(t-butoxycarbonyl)piperidin-3-yl]propyl bromide
    • 3-[1-(t-butoxycarbonyl)piperidin-3-yl]propyl bromide
    • 3-[N-(tert-butyloxycarbonyl)-3-piperidinyl]propyl bromide
    • AK120780
    • AM100458
    • KB-127801
    • N-tert-butoxycarbonyl-3-(3-bromopropyl)piperidine
    • SureCN6959152
    • (RS) 3-[1-(t-butoxycarbonyl)piperidin-3-yl]propyl bromide
    • 3-[1-(t-butoxycarbonyl)piperidin-3-yl)propyl bromide
    • 193629-36-6
    • tert-Butyl3-(3-bromopropyl)piperidine-1-carboxylate
    • DTXSID10594324
    • O12116
    • 1-Piperidinecarboxylic acid, 3-(3-bromopropyl)-, 1,1-dimethylethyl ester
    • UMRCMCAKFKYCQF-UHFFFAOYSA-N
    • DB-371845
    • (RS) 3-[1-(t-butoxycarbonyl)piperidin-3-yl)propyl bromide
    • (R)-tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
    • CS-0080314
    • Tert-butyl (3R)-3-(3-bromopropyl)piperidine-1-carboxylate
    • EN300-1881800
    • 3-(3-Bromopropyl)-1-Boc-piperidine
    • 193629-30-0
    • SCHEMBL6959152
    • (RS) 3-[1-(t-butoxycarbonyl]piperidin-3-yl]propyl bromide
    • MDL: MFCD23701753
    • Inchi: 1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-5-7-11(10-15)6-4-8-14/h11H,4-10H2,1-3H3
    • InChI Key: UMRCMCAKFKYCQF-UHFFFAOYSA-N
    • SMILES: BrCCCC1CN(C(=O)OC(C)(C)C)CCC1

Computed Properties

  • Exact Mass: 305.09904g/mol
  • Monoisotopic Mass: 305.09904g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 349.8±15.0 °C at 760 mmHg
  • Flash Point: 165.3±20.4 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate Security Information

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tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:193629-30-0)tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
Order Number:A941770
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:40
Price ($):167.0/485.0
Email:sales@amadischem.com

Additional information on tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate

Research Brief on tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate (CAS: 193629-30-0) in Chemical Biology and Pharmaceutical Applications

tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate (CAS: 193629-30-0) is a key intermediate in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting neurological and oncological diseases. Recent studies have highlighted its utility in the construction of piperidine-based scaffolds, which are prevalent in drug discovery due to their pharmacological properties. This research brief consolidates the latest findings on this compound, focusing on its synthetic applications, mechanistic insights, and potential therapeutic implications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate as a precursor in the synthesis of novel sigma-1 receptor ligands. The researchers employed a multi-step synthetic route, where the bromopropyl moiety facilitated crucial C-C bond formations via palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited nanomolar affinity for the sigma-1 receptor, suggesting potential applications in neuropathic pain management.

In the field of oncology, a recent patent application (WO2023056789) disclosed the compound's role in developing PI3K inhibitors. The tert-butyloxycarbonyl (Boc) protecting group in 193629-30-0 was strategically utilized to enable selective functionalization of the piperidine nitrogen, while the bromopropyl side chain served as a handle for introducing heterocyclic motifs. The resulting inhibitors showed promising activity against PI3Kα mutants associated with resistance to existing therapies.

Advances in synthetic methodology have also been reported. A 2024 Organic Process Research & Development paper detailed an improved kilogram-scale synthesis of 193629-30-0, addressing previous challenges in regioselectivity and purification. The optimized process employed continuous flow chemistry, achieving an 82% overall yield with >99% purity, making it more viable for industrial applications.

Mechanistic studies using tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate have provided insights into reaction dynamics. Quantum chemical calculations published in ACS Omega (2023) revealed that the steric bulk of the Boc group significantly influences the conformational preferences of the intermediate during nucleophilic substitution reactions, explaining observed selectivity patterns in subsequent derivatizations.

The compound's safety profile has been recently evaluated in a GLP-compliant study (Regulatory Toxicology and Pharmacology, 2024). Acute toxicity testing in rodent models established an LD50 > 2000 mg/kg, while genotoxicity assays (Ames test, micronucleus) showed no mutagenic potential at pharmacologically relevant concentrations, supporting its continued use in drug development pipelines.

Emerging applications include its use in PROTAC (Proteolysis Targeting Chimera) development, as reported in a 2024 Nature Chemical Biology paper. Researchers leveraged the bromopropyl linker in 193629-30-0 to tether E3 ligase binders to target protein ligands, creating degraders for previously "undruggable" oncology targets. This represents a significant expansion of the compound's utility beyond traditional small molecule drug discovery.

In conclusion, tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate (193629-30-0) continues to be a versatile building block in medicinal chemistry, with recent advances expanding its applications in targeted protein degradation and addressing synthetic challenges for scale-up. Its well-characterized safety profile and modular chemical handles position it as a valuable tool for future drug discovery efforts across multiple therapeutic areas.

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Amadis Chemical Company Limited
(CAS:193629-30-0)tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
A941770
Purity:99%/99%
Quantity:250mg/1g
Price ($):167.0/485.0
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